molecular formula C11H12N2O B14403815 3-(2,6-Dimethylphenyl)-5-methyl-1,2,4-oxadiazole CAS No. 89612-19-1

3-(2,6-Dimethylphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B14403815
CAS No.: 89612-19-1
M. Wt: 188.23 g/mol
InChI Key: ZVZSNSCYWDNFDF-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-5-methyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,6-dimethylphenyl group and a methyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dimethylbenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it might inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substitution patterns.

    3-Phenyl-5-methyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a 2,6-dimethylphenyl group.

    4,5-Dimethyl-1,2,3-oxadiazole: A different isomer with the oxadiazole ring substituted at different positions.

Uniqueness

3-(2,6-Dimethylphenyl)-5-methyl-1,2,4-oxadiazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group can enhance its stability and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

89612-19-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H12N2O/c1-7-5-4-6-8(2)10(7)11-12-9(3)14-13-11/h4-6H,1-3H3

InChI Key

ZVZSNSCYWDNFDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=NOC(=N2)C

Origin of Product

United States

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